6-cyclohexyl-1-(4-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-CYCLOHEXYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group and a fluorophenyl group attached to a diazinopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOHEXYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclohexylamine derivative and a fluorophenyl-substituted pyrimidine can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOHEXYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-CYCLOHEXYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can modulate signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidine: Known for its diverse biological potential and applications in medicinal chemistry.
Quinazoline: A compound with a fused pyrimidine ring, widely studied for its anticancer properties.
Uniqueness
6-CYCLOHEXYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of a cyclohexyl group and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H21FN4O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-cyclohexyl-1-(4-fluorophenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21FN4O2/c19-12-6-8-14(9-7-12)23-16-15(17(24)21-18(23)25)10-22(11-20-16)13-4-2-1-3-5-13/h6-9,13,20H,1-5,10-11H2,(H,21,24,25) |
InChI Key |
XEWOYTHHNZJRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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